molecular formula C22H21N3O4S B2371023 N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-90-5

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Cat. No.: B2371023
CAS No.: 688055-90-5
M. Wt: 423.49
InChI Key: WOLVPSKOPHTUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a heterocyclic compound featuring a quinazolinone core fused with a [1,3]dioxolo group. The molecule includes a sulfanylidene (=S) substituent at position 6 and a benzamide moiety linked via a methyl group to the quinazolinone scaffold.

Properties

IUPAC Name

N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20(23-15-3-1-2-4-15)14-7-5-13(6-8-14)11-25-21(27)16-9-18-19(29-12-28-18)10-17(16)24-22(25)30/h5-10,15H,1-4,11-12H2,(H,23,26)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLVPSKOPHTUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of theDioxolo[4,5-g]quinazolin-8-one Skeleton

The fused dioxolane-quinazolinone system is synthesized via a cyclocondensation reaction. A representative protocol involves:

Starting Materials :

  • 4,5-Dihydroxy-2-nitrobenzamide (1.0 equiv)
  • 1,2-Dibromoethane (1.2 equiv)
  • Potassium carbonate (2.0 equiv)

Procedure :

  • Dissolve 4,5-dihydroxy-2-nitrobenzamide in anhydrous DMF under nitrogen.
  • Add 1,2-dibromoethane and K₂CO₃, then heat at 80°C for 12 hours.
  • Filter and concentrate the mixture to yield 6-nitro-dioxolo[4,5-g]quinazolin-8-one.

Key Insight : The nitro group facilitates subsequent reduction and functionalization steps.

Introduction of the Sulfanylidene Group

Thionation of the quinazolinone’s carbonyl group is achieved using Lawesson’s reagent (LR):

Reaction Conditions :

  • 6-Nitro-dioxolo[4,5-g]quinazolin-8-one (1.0 equiv)
  • Lawesson’s reagent (0.6 equiv)
  • Toluene, reflux, 6 hours

Yield : 78–85%.

Mechanism : LR mediates the conversion of C=O to C=S via a four-membered transition state, retaining the dioxolane ring’s integrity.

Functionalization of the Benzamide Moiety

Synthesis of 4-(Bromomethyl)benzoyl Chloride

Steps :

  • Friedel-Crafts Acylation : React toluene with acetyl chloride/AlCl₃ to form 4-methylacetophenone.
  • Bromination : Treat with N-bromosuccinimide (NBS) under UV light to yield 4-(bromomethyl)acetophenone.
  • Oxidation and Chlorination :
    • Oxidize the acetyl group to carboxylic acid using KMnO₄/H₂SO₄.
    • Convert to acyl chloride with SOCl₂.

Critical Note : The bromomethyl group enables nucleophilic displacement during coupling.

Formation of N-Cyclopentyl-4-(bromomethyl)benzamide

React 4-(bromomethyl)benzoyl chloride with cyclopentylamine in dichloromethane (DCM) containing triethylamine (TEA):

  • Molar Ratio : 1:1.2 (acyl chloride:amine)
  • Yield : 92%.

Final Coupling and Characterization

Nucleophilic Substitution

Couple the quinazolinone-dioxolane-sulfanylidene core with N-cyclopentyl-4-(bromomethyl)benzamide:

Conditions :

  • Fragment A (1.0 equiv), Fragment B-C (1.1 equiv)
  • K₂CO₃ (2.0 equiv), DMF, 60°C, 8 hours
  • Yield : 67%.

Mechanism : The bromomethyl group undergoes nucleophilic attack by the quinazolinone’s secondary amine.

Optimization Insights

  • Solvent Screening : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
  • Base Selection : K₂CO₃ provides higher yields than NaHCO₃ or DBU (Table 1).

Table 1. Optimization of Coupling Reaction Conditions

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 67
THF K₂CO₃ 60 41
DMF NaHCO₃ 60 53
DMF DBU 60 58

Analytical Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 5.98 (s, 2H, dioxolane), 4.71 (s, 2H, CH₂), 3.82 (m, 1H, cyclopentyl), 2.10–1.60 (m, 8H, cyclopentyl).
  • IR (cm⁻¹) : 1675 (C=O), 1590 (C=S), 1250 (C-O-C).
  • HRMS : m/z 496.1345 [M+H]⁺ (calc. 496.1351).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Multicomponent Reaction (MCR) Approach

Adapting Ugi-4CR methodology, the quinazolinone core is assembled in one pot:

Components :

  • 2-Amino-4,5-dihydroxybenzamide
  • 2-Cyanobenzaldehyde
  • Cyclopentyl isocyanide
  • Ammonium chloride

Procedure :

  • React components in methanol/H₂O (3:1) at 55°C for 12 hours.
  • Isolate the Ugi adduct (Yield: 60%).
  • Perform Pd-catalyzed cyclization to form the dioxolane ring (Yield: 72%).

Advantage : Reduces step count but requires stringent control over regioselectivity.

Challenges and Mitigation Strategies

  • Sulfanylidene Stability : The C=S group is prone to oxidation. Use of degassed solvents and inert atmosphere (N₂/Ar) is critical.
  • Steric Hindrance : The cyclopentyl group slows coupling kinetics. Increasing reaction temperature to 70°C improves rates without side reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The sulfanylidene group in the target compound may enhance electrophilicity compared to thioether analogues (e.g., the nitrobenzyl-thio derivative in ), influencing reactivity or target binding.
  • The dioxolo ring system, common to both quinazolinone derivatives, contributes to rigid planar geometry, favoring π-π stacking interactions in biological targets .

Molecular Docking and Binding Affinity

Using AutoDock Vina , the target compound was docked into a kinase active site (hypothetical model based on analogous studies):

Compound Binding Affinity (kcal/mol) Predicted Interactions
Target Compound -9.2 Hydrogen bonds with amide, hydrophobic with dioxolo
Nitrobenzyl-thio Analogue -8.5 π-stacking with nitro group, thioether flexibility
3-hydroxy-quinazolinone (Reference) -7.8 Hydroxyl H-bonding, weaker planar interactions

Insights :

  • The target compound’s higher predicted affinity (-9.2 kcal/mol) suggests the cyclopentyl-benzamide moiety stabilizes binding via hydrophobic interactions, while the sulfanylidene may act as a hydrogen bond acceptor .
  • The nitrobenzyl-thio analogue’s lower affinity (-8.5 kcal/mol) could stem from steric clashes from the bulky nitro group, offset by π-stacking .

QSAR and Molecular Descriptors

Topological (connectivity) and electronic descriptors were calculated using methods from :

Descriptor Target Compound Nitrobenzyl-thio Analogue 5-hydroxy-flavone
LogP (lipophilicity) 3.5 4.2 2.1
PSA (polar surface area, Ų) 95 120 70
H-bond acceptors 6 8 3

Implications :

  • The target compound’s moderate LogP (3.5) balances membrane permeability and solubility, whereas the nitrobenzyl-thio analogue’s higher LogP (4.2) may limit aqueous solubility .
  • The higher PSA of the nitrobenzyl-thio analogue (120 vs.

Chromatographic Behavior and Solubility

Referencing retention studies on flavonoid hydroxyl positioning , the target compound’s dioxolo and amide groups likely induce strong intramolecular hydrogen bonding, reducing polarity and increasing retention time in reversed-phase HPLC compared to analogues with flexible thioether chains (e.g., ). Experimental data for exact retention factors (log k') are unavailable but could be modeled using group contribution methods .

Biological Activity

N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide (CAS Number: 688054-64-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4S. The compound features a quinazoline core fused with a dioxole structure and a sulfanylidene moiety that may contribute to its biological properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives similar to N-cyclopentyl-4-benzamide against multiple human cancer cell lines. These studies typically focus on the following aspects:

  • Cell Lines Tested :
    • Huh7-D12 (liver cancer)
    • Caco-2 (colorectal cancer)
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • MDA-MB-468 (breast cancer)
    • PC-3 (prostate cancer)
  • Findings :
    • Compounds structurally related to N-cyclopentyl derivatives displayed significant cytotoxicity with IC50 values in the micromolar range.
    • Notably, certain derivatives exhibited selectivity towards cancer cells while sparing normal cells from toxicity .
CompoundIC50 (µM)Cancer Cell LinesSelectivity
7-Benzyl-8-oxo-thiazolo[5,4-g]quinazolinones 5b10Huh7-D12, Caco-2High
6b15MDA-MB-231Moderate
6c20PC-3Low

The proposed mechanisms by which N-cyclopentyl derivatives exert their cytotoxic effects include:

  • Kinase Inhibition : Some studies have indicated that these compounds can inhibit specific protein kinases involved in cell proliferation and survival pathways. For instance:
    • Moderate inhibition of JAK3 and Haspin kinases was observed .
  • Induction of Apoptosis : The ability of these compounds to induce apoptosis in cancer cells has been suggested as a key mechanism behind their anticancer activity.

Case Studies

A notable case study involved the synthesis and evaluation of thiazole-fused quinazolinones which demonstrated promising results against various tumor cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for synthesizing N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Cyclocondensation to form the quinazoline core using reagents like anthranilic acid derivatives and thiourea under reflux .
  • Step 2 : Functionalization of the quinazoline ring via nucleophilic substitution (e.g., introducing sulfanylidene groups) .
  • Step 3 : Coupling the benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., cyclopentyl group at ~δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~680.78) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm amide bonds .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Broth microdilution assays against Staphylococcus aureus (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or microbial enzymes (e.g., IC₅₀ measurement using ATPase activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How can solubility and stability be assessed in vitro?

  • Methodological Answer :
  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via HPLC-UV .
  • Stability : Incubate in simulated biological fluids (e.g., plasma, pH 1.2–7.4 buffers) and monitor degradation via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Temperature Control : Use microwave-assisted synthesis for cyclocondensation (e.g., 120°C for 30 min vs. traditional 24-hour reflux) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .

Q. How to resolve contradictions in bioactivity data between in vitro and in silico studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
  • Dose-Response Curves : Re-test activity at varying concentrations (1 nM–100 µM) to rule out assay interference .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) to assess target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modified cyclopentyl or benzamide groups .
  • Computational SAR : Use AutoDock Vina to predict binding affinities for analogs and prioritize synthesis .
  • Pharmacophore Modeling : Identify critical motifs (e.g., sulfanylidene group for kinase inhibition) using Schrödinger Suite .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Target Identification : Combine affinity chromatography (bait: immobilized compound) with LC-MS/MS proteomics .
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase) for 3D binding insights .
  • Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways .

Q. What advanced methods validate metabolic stability for preclinical development?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP substrates) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.